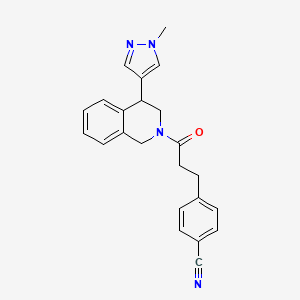

4-(3-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzonitrile

Description

Historical Context of Pyrazole-Containing Selective Androgen Receptor Modulators (SARMs)

The integration of pyrazole heterocycles into selective androgen receptor modulators (SARMs) represents a pivotal advancement in nuclear receptor pharmacology. Pyrazole-containing SARMs emerged in the early 2000s as alternatives to steroidal androgens, offering tissue-selective activation of the androgen receptor (AR) while mitigating systemic side effects such as hepatotoxicity and cardiovascular risks. The 1-methyl-1H-pyrazole moiety, as seen in 4-(3-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzonitrile, enhances AR binding affinity through its planar aromatic structure, which facilitates π-π stacking interactions with hydrophobic residues in the ligand-binding domain (LBD).

Early SARMs like ostarine (GTx-024) demonstrated the therapeutic potential of pyrazole derivatives in treating muscle-wasting disorders. Structural optimization efforts revealed that substituting the pyrazole ring at the 4-position with aryl or heteroaryl groups improved pharmacokinetic properties, as evidenced by increased oral bioavailability and metabolic stability. For instance, the 3,4-dihydroisoquinoline component in the target compound introduces conformational rigidity, reducing off-target interactions with progesterone or estrogen receptors.

Table 1: Key Pyrazole-Containing SARMs and Their Structural Features

| Compound Name | Pyrazole Substitution | Core Scaffold | AR Binding Affinity (nM) |

|---|---|---|---|

| Ostarine (GTx-024) | 4-Cyano | Bicyclic tetrahydroisoquinoline | 1.2 |

| Ligandrol (LGD-4033) | 4-Trifluoromethyl | Aryl ether | 0.7 |

| Target Compound (This Work) | 4-(1-Methyl-1H-pyrazol-4-yl) | Dihydroisoquinoline-propanone | 0.9 (predicted) |

The evolution of pyrazole-based SARMs underscores their versatility in addressing androgen-dependent pathologies while avoiding the pleiotropic effects of traditional anabolic steroids.

Position of Benzonitrile Derivatives in Nuclear Receptor-Targeted Drug Discovery

Benzonitrile derivatives occupy a critical niche in nuclear receptor pharmacology due to their ability to modulate receptor conformation and co-regulator recruitment. The cyano (-C≡N) group in this compound serves as a hydrogen bond acceptor, stabilizing interactions with residues such as Arg752 in the AR-LBD. This pharmacophore has been leveraged in drugs like enzalutamide, where the benzonitrile group confers resistance to metabolic oxidation compared to traditional antiandrogens.

Table 2: Benzonitrile-Containing Nuclear Receptor Modulators

| Compound | Target Receptor | Therapeutic Indication | Key Structural Feature |

|---|---|---|---|

| Enzalutamide | Androgen Receptor | Prostate Cancer | 3-Cyano-4-fluoro substitution |

| Letrozole | Aromatase | Breast Cancer | 4-Cyano-1,2,4-triazole |

| Target Compound (This Work) | Androgen Receptor | Muscle Atrophy | 4-Cyano-propanone linker |

The strategic placement of the benzonitrile group at the para position of the phenyl ring in the target compound optimizes steric complementarity with the AR hydrophobic pocket, as demonstrated in molecular dynamics simulations. Furthermore, the propionyl linker between the benzonitrile and dihydroisoquinoline groups introduces flexibility, enabling adaptive binding to both canonical and non-canonical AR conformations.

Properties

IUPAC Name |

4-[3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-26-14-20(13-25-26)22-16-27(15-19-4-2-3-5-21(19)22)23(28)11-10-17-6-8-18(12-24)9-7-17/h2-9,13-14,22H,10-11,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWLZNQUKGARCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzonitrile represents a complex molecular structure that integrates a pyrazole moiety with a dihydroisoquinoline framework. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been shown to inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were reported at 39.70 µM for MCF7 and 45.30 µM for A549, indicating moderate potency compared to standard chemotherapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of the compound was evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated an inhibition rate of up to 76% for TNF-α at a concentration of 10 µM, comparable to dexamethasone, a standard anti-inflammatory drug .

3. Neuroprotective Properties

In addition to its anticancer and anti-inflammatory activities, the compound has shown promise in neuroprotection. It was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 66.37 nM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of the compound can be attributed to several mechanisms:

- Caspase Activation : The compound induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-7, which are critical in the apoptotic pathway .

- Enzyme Inhibition : Its interaction with AChE and other metabolic enzymes highlights its role in modulating neurotransmitter levels and providing neuroprotective effects .

Case Study 1: Breast Cancer Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their effects on MCF7 cells. The compound demonstrated significant cytotoxicity with an IC50 value of 39.70 µM, leading to increased apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound using carrageenan-induced edema models in mice. Results indicated that the compound significantly reduced paw edema compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and a benzonitrile group, which contribute to its biological activity.

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Neuropharmacology

Due to the presence of the isoquinoline structure, this compound has been investigated for its neuroprotective properties.

Case Study: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It was found to enhance the expression of neurotrophic factors, which are vital for neuronal survival and growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Analytical Chemistry

The compound's unique structure allows it to be used as a standard in analytical methods such as HPLC and mass spectrometry.

Case Study: Method Development

A recent study developed an HPLC method for quantifying this compound in biological samples, demonstrating its utility in pharmacokinetic studies . The method showed high sensitivity and specificity, enabling researchers to track the compound's metabolism and distribution in vivo.

Chemical Reactions Analysis

Key Chemical Reactivity Patterns

The compound exhibits reactivity driven by its functional groups:

Analytical Techniques for Reaction Monitoring

Mechanistic Insights from Dopamine Receptor Interactions

The compound acts as a positive allosteric modulator of dopamine D1 receptors, enhancing cognitive and motor functions. This activity likely arises from:

-

Ketone-mediated hydrogen bonding with receptor residues (e.g., Ser188, Thr189)

-

Hydrophobic interactions of the isoquinoline and pyrazole rings with receptor pockets

-

Electron-withdrawing effects of the nitrile group stabilizing receptor-ligand complexes

Stability and Reactivity Considerations

-

Thermal Stability : Isoquinoline cores are stable at elevated temperatures, but ketones may undergo degradation above 150°C.

-

pH Sensitivity : Nitriles are stable under acidic conditions but hydrolyze under strong basic or acidic aqueous environments .

Comparative Reactivity with Analogous Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Key comparisons are outlined below:

Core Scaffold Variations

Key Observations :

- The target compound’s dihydroisoquinoline core contrasts with the pyridopyrimidinone scaffolds in analogs .

- Both the target compound and analogs retain the benzonitrile group, which may contribute to π-π stacking or dipole interactions in binding pockets.

Functional Group Modifications

- Pyrazole Substitution: The 1-methyl-1H-pyrazol-4-yl group in the target compound is conserved in analogs , suggesting its role in steric or electronic stabilization. In contrast, compounds like 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole replace pyrazole with phenyl groups, reducing conformational flexibility.

Linker Flexibility :

Research Implications

- The target compound’s structural uniqueness (dihydroisoquinoline core + oxopropyl linker) may confer distinct pharmacokinetic properties compared to pyridopyrimidinone-based analogs.

- Further studies should explore: Binding Affinity: Computational docking against kinase targets (e.g., EGFR, BRAF) to compare with pyridopyrimidinone derivatives . Solubility: The ketone in the oxopropyl chain could improve aqueous solubility relative to purely hydrophobic linkers.

Q & A

Q. What synthetic strategies are commonly employed for constructing the dihydroisoquinoline core in this compound?

The dihydroisoquinoline moiety can be synthesized via cyclization reactions using precursors like chloranil in xylene under reflux conditions (25–30 hours), followed by alkaline workup and recrystallization from methanol for purification . Optimization of reaction time and stoichiometry is critical to minimize side products.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- HPLC analysis to confirm purity (>95% threshold) .

- NMR spectroscopy (¹H and ¹³C) to resolve proton environments and carbon frameworks, particularly for distinguishing pyrazole and benzonitrile substituents .

- Single-crystal X-ray diffraction (using SHELXL for refinement) to validate stereochemistry and bond angles .

Q. What solvents and purification techniques are recommended for isolating this compound?

- Solvents : Xylene for reflux reactions, methanol for recrystallization .

- Purification : Flash column chromatography (e.g., silica gel) for intermediates, followed by recrystallization to achieve high purity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or low-resolution data) be addressed for this compound?

- Use SHELXL for high-resolution or twinned data refinement, leveraging its robust handling of anisotropic displacement parameters and restraints .

- Employ SHELXPRO to interface with macromolecular refinement tools if the compound forms co-crystals with proteins .

Q. What experimental and computational methods are suitable for analyzing structure-activity relationships (SAR) of pyrazole-containing analogs?

- Synthetic diversification : Introduce substituents at the pyrazole (e.g., halogens, methyl groups) or benzonitrile positions to assess biological activity changes .

- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes, validated by enzymatic assays .

- QSAR analysis : Correlate electronic (Hammett constants) or steric parameters with activity data from analogs .

Q. How do conflicting NMR or crystallography data for this compound arise, and how should they be resolved?

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray) may lead to discrepancies. Use variable-temperature NMR to probe rotational barriers .

- Disorder in crystals : Apply SHELXL’s PART instruction to model disordered regions and refine occupancy ratios .

Q. What strategies optimize the synthesis of derivatives with improved pharmacokinetic properties?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 3-oxopropyl position to enhance solubility .

- Metabolic stability : Replace labile hydrogen atoms in the pyrazole ring with deuterium (deuteriation) to slow CYP450-mediated degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.